molecular formula C14H18F3N3O3 B2375788 2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone CAS No. 2380094-56-2

2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone

Cat. No.: B2375788
CAS No.: 2380094-56-2
M. Wt: 333.311
InChI Key: QXUMCSSMERGUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone is a synthetic compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the piperidine ring. The final step involves the ethoxylation of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone involves its interaction with specific molecular targets. The pyrimidine moiety is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen synthesis and exerting anti-fibrotic effects .

Properties

IUPAC Name

2-ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c1-2-22-9-12(21)20-7-4-10(5-8-20)23-13-18-6-3-11(19-13)14(15,16)17/h3,6,10H,2,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUMCSSMERGUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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